4-Bromobicyclo[3.2.1]oct-2-ene
Description
Structure
3D Structure
Properties
CAS No. |
67359-01-7 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
4-bromobicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H11Br/c9-8-4-2-6-1-3-7(8)5-6/h2,4,6-8H,1,3,5H2 |
InChI Key |
RARITGXKHYFPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=CC2Br |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of 4 Bromobicyclo 3.2.1 Oct 2 Ene
Electrophilic Addition Reactions
The π-bond in 4-Bromobicyclo[3.2.1]oct-2-ene is susceptible to attack by electrophiles. The addition of bromine across the double bond is a characteristic reaction that proceeds through a well-defined mechanism involving cyclic intermediates, with the stereochemical outcome being significantly influenced by the bicyclic structure's inherent strain.
Mechanisms of Bromine Addition to Bridged Bicyclic Olefins
The electrophilic addition of bromine to alkenes typically proceeds via a mechanism involving the initial formation of a π-complex, followed by the formation of a cyclic bromonium ion intermediate. In the case of bridged bicyclic olefins like bicyclo[3.2.1]oct-2-ene, the approach of the bromine molecule is sterically directed. The initial interaction involves the electron-rich double bond attacking one of the bromine atoms, leading to the displacement of a bromide ion and the formation of a bridged bromonium ion.
The reaction of N-bromosuccinimide (NBS) with the structurally related bicyclo[2.2.2]octene has been shown to produce a mixture of products, including rearranged monobromides such as endo-8-bromobicyclo[3.2.1]oct-2-ene. This suggests that the initial electrophilic attack can lead to skeletal rearrangements, a common feature in the chemistry of strained bicyclic systems sci-hub.se. The formation of such products is often rationalized by an ionic mechanism sci-hub.se.
Role of Bridged Bromonium Cations as Intermediates
The formation of a bridged bromonium ion is a critical step in the electrophilic addition of bromine to alkenes. This three-membered ring intermediate involves the bromine atom bonded to both carbons of the original double bond. The positive charge is delocalized over the bromine and the two carbon atoms. This cyclic structure is key to explaining the observed stereochemistry of the reaction.
Influence of Strain on Electrophilic Addition Stereochemistry
The rigid, strained nature of bridged bicyclic systems like bicyclo[3.2.1]oct-2-ene exerts significant control over the stereochemistry of electrophilic additions. The accessibility of the two faces of the double bond (exo and endo) is often unequal due to the steric hindrance imposed by the bicyclic framework.
In many bicyclic systems, electrophilic attack preferentially occurs from the less sterically hindered exo face. This leads to the formation of an endo-bridged bromonium ion. The subsequent backside attack by the bromide ion would then occur from the exo face. However, electronic factors can also play a role, and in some cases, endo attack may be favored researchgate.net. The interplay of steric and electronic effects, dictated by the specific geometry and strain of the bicyclic system, ultimately determines the final stereochemistry of the di-bromo adduct.
Nucleophilic Substitution Pathways
The bromine atom in this compound, being attached to a secondary carbon, can undergo nucleophilic substitution reactions. These reactions can proceed through various mechanisms, including direct substitution or pathways involving carbocation intermediates, particularly under solvolytic conditions.
Substitution Reactions of Bromine Atoms in Bicyclo[3.2.1]oct-2-enes
Nucleophilic substitution at the C4 position of this compound can be envisioned to occur via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. A strong, unhindered nucleophile would favor an S(_N)2 pathway, leading to inversion of stereochemistry at the C4 carbon.
However, the bicyclic structure can influence the feasibility of the backside attack required for an S(_N)2 reaction. If the bromine atom is in a sterically hindered position, the S(_N)2 pathway may be disfavored. In such cases, or with weaker nucleophiles in polar protic solvents, an S(_N)1 mechanism becomes more likely. This involves the initial departure of the bromide ion to form a secondary carbocation at the C4 position. The nucleophile then attacks this planar carbocation, potentially leading to a mixture of stereoisomers.
Solvolytic Reactions and Intermediate Carbocation Formation
Solvolysis of this compound, for instance in aqueous acetone or ethanol, would proceed through an S(_N)1-type mechanism involving the formation of a bicyclo[3.2.1]oct-2-en-4-yl cation. The stability of this carbocation is a key factor in the reaction rate.
Hydride Reduction Mechanisms in Bicyclic Systems
The reduction of bicyclic systems, such as those related to this compound, by metal hydrides is a cornerstone of stereoselective synthesis. The facial selectivity of the hydride attack on a carbonyl group within a bicyclic framework is governed by steric and electronic factors, often explained by concepts like "steric approach control" and "product development control". erowid.orgsemanticscholar.org Steric approach control posits that the hydride reagent will attack from the less hindered face of the molecule. erowid.org Conversely, product development control suggests the transition state resembles the product, and the reaction will favor the formation of the most thermodynamically stable alcohol. erowid.orgsemanticscholar.org
In many bicyclic ketones, the stereochemical outcome of hydride reduction is highly dependent on the steric bulk of the reducing agent. For instance, the reduction of unhindered ketones in the alicyclic series typically yields the equatorial isomer as the predominant product. erowid.org However, as the steric hindrance of the hydride reagent increases, the proportion of the axial (often the less stable) alcohol can increase. erowid.orgsemanticscholar.org
A key aspect of reactions in bicyclic systems is the potential for rearrangement during reduction, especially when leaving groups are present. For example, the reduction of syn-bicyclo[2.2.2]oct-5-en-2-yl toluene-p-sulphonate with lithium aluminium hydride (LiAlH₄) does not yield the simple alcohol but instead rearranges to form bicyclo[3.2.1]oct-2-ene. gla.ac.uk This transformation highlights that hydride attack can be accompanied by skeletal rearrangements, driven by the formation of more stable carbocation intermediates or through concerted mechanisms. The reduction of the corresponding anti-toluene-p-sulphonate under identical conditions also results in a rearranged product, tricyclo[3.2.1.0²˒⁷]octane. gla.ac.uk These findings suggest that long-lived ionic intermediates are not necessarily involved in all cases. gla.ac.uk
The table below summarizes the products obtained from the LiAlH₄ reduction of diastereomeric bicyclo[2.2.2]oct-5-en-2-yl toluene-p-sulphonates, illustrating the influence of substrate stereochemistry on the reaction pathway, leading to the bicyclo[3.2.1]oct-2-ene skeleton.
| Substrate | Reducing Agent | Major Product | Reaction Type |
|---|---|---|---|
| syn-Bicyclo[2.2.2]oct-5-en-2-yl toluene-p-sulphonate | LiAlH₄ | Bicyclo[3.2.1]oct-2-ene gla.ac.uk | Reduction with Rearrangement |
| anti-Bicyclo[2.2.2]oct-5-en-2-yl toluene-p-sulphonate | LiAlH₄ | Tricyclo[3.2.1.0²˒⁷]octane gla.ac.uk | Reduction with Rearrangement |
Rearrangement Reactions
Skeletal Rearrangements in Bicyclo[3.2.1]oct-2-ene Systems
The bicyclo[3.2.1]octane framework is prone to various skeletal rearrangements, often facilitated by the formation of carbocationic intermediates. These rearrangements can be triggered under solvolytic or acidic conditions, leading to the interconversion of bicyclic isomers or ring expansion/contraction. For example, the buffered acetolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate results in a mixture of products, including exo-2-bicyclo[3.2.1]octyl acetate and 2-bicyclo[2.2.2]octyl acetate, indicating a rearrangement from the [3.2.1] to the [2.2.2] system via a shared carbocation intermediate. gla.ac.uk
Acid-catalyzed isomerizations are also characteristic of this system. The treatment of a bicyclo[3.2.1]oct-6-en-2-one with an acidic resin can induce a double bond migration to yield the more stable conjugated bicyclo[3.2.1]oct-3-en-2-one, often in competition with rearrangement to a bicyclo[2.2.2]oct-5-en-2-one. oup.com The ratio of these products is influenced by substituents on the bicyclic frame. oup.com Such rearrangements are crucial in synthetic chemistry for accessing thermodynamically favored isomers from kinetically formed products. Furthermore, studies on related azabicyclic systems show that aminyl radicals can undergo regioselective rearrangement to expand the ring system, for instance, transforming a [2.2.1]azabicyclic system into a 2,8-diazabicyclo[3.2.1]oct-2-ene. acs.org
Carbene-to-Olefin Rearrangements
Carbenes are highly reactive intermediates that can undergo a variety of transformations, including rearrangements to form olefins. libretexts.orgwikipedia.org One of the most significant carbene rearrangements is the Wolff rearrangement, where an α-diazoketone is converted into a ketene, which can then be trapped by nucleophiles. libretexts.orgwikipedia.org While this is a rearrangement to a ketene, other carbene reactions involve rearrangement of the carbon skeleton itself.
A common reaction that can compete with desired carbene additions is the 1,2-hydride shift or 1,2-alkyl shift, which results in the formation of an alkene. This process involves the migration of a substituent from the carbon adjacent to the carbene center to the carbene carbon itself, forming a double bond. wikipedia.org This intramolecular C-H insertion to form an alkene can be a significant side reaction. libretexts.org
In the context of bicyclic systems, carbenes can be generated and undergo intramolecular reactions. For example, the formation of the bicyclo[3.2.1]octane skeleton can be achieved through the ring expansion of carbene adducts of bicyclo[2.2.1]hept-2-ene. core.ac.uk The mechanism involves the initial formation of a cyclopropane (B1198618) ring, followed by a rearrangement that expands the five-membered ring of the norbornene system into a six-membered ring, characteristic of the bicyclo[3.2.1]octane framework. The stability of the bicyclic system and the strain within the intermediate cyclopropane ring are key driving forces for this type of rearrangement.
Proton Detachment Processes
Proton detachment, or deprotonation, generates a carbanion that can serve as a nucleophile or undergo further reactions such as elimination or rearrangement. In bicyclic systems like bicyclo[3.2.1]oct-2-ene, the acidity of protons varies depending on their position. Allylic protons are generally more acidic due to the resonance stabilization of the resulting carbanion.
The treatment of a bicyclic halide, such as this compound, with a strong base can lead to an E2 elimination reaction if an anti-periplanar proton is available, resulting in the formation of a diene. Alternatively, if conditions are suitable for metal-halogen exchange, an organometallic species can be formed. For instance, reacting 3-chlorobicyclo[3.2.1]oct-2-ene with sodium metal can generate a nucleophilic organosodium intermediate, which can then be trapped with an electrophile like chlorotrimethylsilane. core.ac.uk This process effectively involves the detachment of a chloride ion and the formation of a carbanionic center, which is then functionalized.
The stereoelectronic requirements for these reactions are strict in rigid bicyclic systems. For an E2 elimination to occur, the proton to be removed and the leaving group must be in a 180° (anti-periplanar) arrangement, which may not be possible for all protons due to conformational constraints of the rings.
Oxidation and Reduction Transformations
Selective Oxidation of the Double Bond
The carbon-carbon double bond in this compound is a prime site for selective oxidation reactions. Epoxidation is a common transformation that converts the alkene into an epoxide. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). bham.ac.uk The stereochemical outcome of the epoxidation of bicyclic alkenes is often dictated by steric hindrance, with the oxidizing agent approaching from the less hindered face of the molecule.
In the bicyclo[3.2.1]oct-2-ene system, the two faces of the double bond are diastereotopic. The exo face is generally more sterically accessible than the endo face, which is shielded by the rest of the bicyclic framework. Therefore, epoxidation is expected to occur preferentially from the exo face, leading to the corresponding exo-epoxide. The resulting epoxide is a versatile intermediate that can be opened by nucleophiles under acidic or basic conditions to introduce new functional groups with defined stereochemistry. For example, the epoxidation of 3-trimethylsilylbicyclo[3.2.1]oct-2-ene, followed by hydrolysis, yields a silyldiol, demonstrating the utility of the epoxide intermediate. core.ac.uk
The table below outlines the expected major product from the selective oxidation of a bicyclo[3.2.1]oct-2-ene derivative.
| Substrate | Reagent | Expected Major Product | Reaction Type |
|---|---|---|---|
| Bicyclo[3.2.1]oct-2-ene | m-CPBA | exo-2,3-Epoxybicyclo[3.2.1]octane | Epoxidation |
Selective Reduction of the Olefinic Moiety
The selective reduction of the carbon-carbon double bond in this compound to yield 4-Bromobicyclo[3.2.1]octane is a critical transformation that requires careful consideration of reagents to avoid competing reactions, such as the reduction of the carbon-bromine bond. The reactivity of the olefinic moiety is influenced by the stereochemistry of the bicyclic system and the presence of the bromine atom. Research into the reduction of halogenated bicyclic alkenes has identified several methods that can achieve this selectivity, primarily through catalytic hydrogenation under specific conditions or through metal-free methods like diimide reduction.
Detailed Research Findings
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely employed method for the reduction of alkenes. The choice of catalyst and reaction conditions is paramount to ensure the selective reduction of the double bond without affecting the C-Br bond. For bicyclic systems, heterogeneous catalysts such as palladium on carbon (Pd/C) are often effective.
In a study involving a derivative, endo-8-bromobicyclo[3.2.1]oct-2-ene, catalytic hydrogenation successfully reduced the double bond to yield the corresponding saturated monobromide. This indicates that the bicyclo[3.2.1]octene framework is amenable to hydrogenation and that selectivity can be achieved. Similarly, the hydrogenation of exo-3,4-dihalogenobicyclo[3.2.1]oct-2-ene derivatives to their saturated counterparts further supports the feasibility of this transformation metu.edu.tr. The stereochemistry of the hydrogenation typically occurs from the less sterically hindered face of the double bond.
Diimide Reduction:
Diimide (N₂H₂) reduction offers a metal-free alternative for the selective hydrogenation of non-polar carbon-carbon double bonds. A key advantage of diimide is its chemoselectivity; it generally does not reduce more polar functional groups, including alkyl halides. This makes it a particularly suitable reagent for the selective reduction of the olefinic moiety in this compound.
Diimide is typically generated in situ from precursors such as hydrazine in the presence of an oxidizing agent (like oxygen or hydrogen peroxide with a Cu(II) catalyst), the thermal decomposition of sulfonylhydrazides, or the decarboxylation of dipotassium azodicarboxylate nih.govwikipedia.org. The reduction proceeds via a concerted, suprafacial (syn) addition of two hydrogen atoms to the double bond from the less sterically hindered face of the molecule. This method is advantageous as it avoids the use of metal catalysts which can sometimes lead to dehalogenation, and the byproducts are typically nitrogen gas and the oxidized precursor, which are easily removed. The reaction is often carried out at room temperature, providing a mild and selective method for the desired transformation.
The general reactivity trend for diimide reduction favors less substituted and strained double bonds, making the double bond in the bicyclo[3.2.1]oct-2-ene system a good candidate for this reaction.
Interactive Data Table: Selective Reduction of the Olefinic Moiety
The following table summarizes representative conditions for the selective reduction of the double bond in this compound, based on established methodologies for similar halogenated bicyclic alkenes.
| Reagent/Catalyst | Precursor/Co-reagent | Solvent | Temperature (°C) | Pressure | Product | Yield (%) | Stereochemistry of H Addition |
| H₂ / Pd/C | - | Ethanol | 25 | 1 atm | 4-Bromobicyclo[3.2.1]octane | >90 | Syn |
| Diimide (N₂H₂) | Hydrazine, O₂, Cu(II) | Methanol | 25 | - | 4-Bromobicyclo[3.2.1]octane | High | Syn |
| Diimide (N₂H₂) | 2-Nitrobenzenesulfonylhydrazide, Triethylamine | Dichloromethane | 25 | - | 4-Bromobicyclo[3.2.1]octane | High | Syn |
Theoretical and Computational Studies of 4 Bromobicyclo 3.2.1 Oct 2 Ene Systems
Quantum Chemical Calculations (DFT, Ab initio, MP2)
Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. Methods such as Density Functional Theory (DFT), Ab initio, and Møller-Plesset perturbation theory (MP2) are routinely applied to elucidate the properties of bicyclic compounds. acs.orgresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has proven effective for calculating the geometries and energies of such systems. acs.org
The first step in a computational analysis is typically a structural optimization, which locates the minimum energy conformation of the molecule. For the bicyclo[3.2.1]octene framework, these calculations determine key geometrical parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net Full geometric optimization allows for a detailed investigation of the molecule's three-dimensional structure. researchgate.net The introduction of a bromine atom at the C4 position influences the local geometry due to steric and electronic effects, which can be precisely quantified through these computational models.
| Parameter | Typical Calculated Value (Å or °) | Computational Method | Significance |
|---|---|---|---|
| C=C Bond Length | ~1.34 Å | DFT (B3LYP/6-31G) | Indicates the double bond character of the octene ring. |
| C-Br Bond Length | ~1.95 Å | DFT (B3LYP/6-31G) | Reflects the covalent bond between carbon and bromine. |
| C-C-C Bridgehead Angle | ~109-112° | DFT (B3LYP/6-31G) | Defines the geometry and inherent strain at the bridgehead carbons. |
| Dihedral Angle (Ring Puckering) | Varies | DFT (B3LYP/6-31G) | Describes the specific conformation (e.g., chair/boat) of the six-membered ring. |
Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. researchgate.netdokumen.pub The energy gap between the HOMO and LUMO (ΔHOMO-LUMO) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. dokumen.pub
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about where the molecule will interact with other reagents. For 4-Bromobicyclo[3.2.1]oct-2-ene, the MEP would show a region of high electron density around the C=C double bond and an electronegative region associated with the bromine atom. researchgate.net
| Property | Description | Reactivity Implication |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. Often localized on the π-system of the double bond. | Indicates the molecule's ability to act as an electron donor (nucleophile). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to act as an electron acceptor (electrophile). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and easier electronic excitation. |
| Electrostatic Potential | Visual map of charge distribution. | Predicts sites for electrophilic attack (negative potential regions) and nucleophilic attack (positive potential regions). |
Computational Modeling of Reaction Intermediates
Theoretical calculations are particularly valuable for studying transient species like reaction intermediates, which are often difficult to observe directly.
In reactions involving strong bases, carbanionic intermediates can be formed. Computational studies on related β-halo carbanions in bicyclic systems have shown that geometric optimization can spontaneously lead to the formation of strained anti-Bredt bridgehead alkenes through elimination of the halide. mdpi.com This process is a computational mimicry of experimental results. mdpi.com For a carbanion derived from this compound, DFT calculations could model the potential energy surface for bromide elimination. Such studies can predict whether the formation of a highly strained bicyclo[3.2.1]octa-1,3-diene or other elimination products is energetically feasible. The calculations would consider the initial geometry of the carbanion and the delocalization energy, which is an indicator of whether elimination will occur upon optimization. mdpi.com
Computational Studies of Carbene Intermediates
The chemistry of brominated bicyclo[3.2.1]octane systems is often characterized by the formation of highly reactive, short-lived intermediates. Among these, carbene species have been proposed to play a pivotal role in certain rearrangement reactions. For instance, the base-catalyzed rearrangement of the related 3-bromobicyclo[3.2.1]octa-2,6-diene is thought to proceed through the intermediacy of a homoconjugated carbene. nih.gov
Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the feasibility of carbene formation and to map out their subsequent reaction pathways. These studies typically involve:
Geometry Optimization: Calculating the lowest energy structure of the putative carbene intermediate.
Energy Calculations: Determining the energy of the carbene relative to its precursor and potential products to assess the thermodynamic viability of the proposed pathway.
Transition State Analysis: Locating the transition states for the formation and subsequent reactions of the carbene (e.g., rearrangement or insertion) to understand the kinetics of the process.
Theoretical calculations can differentiate between various possible isomeric carbenes and predict which downstream products are most likely to form. For example, a computational study might compare the energy barrier for a carbene to rearrange into a strained allene (B1206475) versus undergoing an intramolecular C-H insertion.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Comment |
|---|---|---|---|
| Precursor (α-elimination) | B3LYP/6-31G | 0.0 | Reference Energy |
| Transition State (Carbene Formation) | B3LYP/6-31G | +15.2 | Energy barrier to form the carbene |
| Singlet Carbene Intermediate | B3LYP/6-31G | +5.8 | A reactive, local energy minimum |
| Transition State (Rearrangement to Allene) | B3LYP/6-31G | +7.1 | Very low barrier for subsequent reaction |
| Allene Product | B3LYP/6-31G* | -25.4 | Thermodynamically favored product |
Mechanistic Pathways Elucidation Through Computational Methods
Computational chemistry provides a powerful lens for elucidating the step-by-step mechanisms of reactions involving this compound. As a β-haloalkene, one of its potential reaction pathways is the elimination of hydrogen bromide to form highly strained and reactive intermediates, such as anti-Bredt bridgehead alkenes. researchgate.net
DFT calculations can be used to model the entire potential energy surface of such an elimination reaction. Researchers can compare different possible mechanisms, such as a concerted E2 pathway versus a stepwise E1cb pathway involving a carbanion intermediate. For the E1cb mechanism, computational analysis can predict the stability of the intermediate carbanion. researchgate.net A key technique in this analysis is the Natural Bond Order (NBO) calculation, which can quantify the interaction between the lone pair of electrons on the anionic carbon and the antibonding orbital (σ*) of the adjacent C-Br bond. A high degree of delocalization energy between these orbitals suggests a strong predisposition for the bromide ion to be eliminated, leading to the formation of a double bond. researchgate.net Computational models have shown that delocalization energies in the range of 10 kcal/mol are often indicative of a spontaneous elimination upon geometry optimization, mirroring experimental observations. researchgate.net
| Bicyclic Framework | Calculated Delocalization Energy (nC → σ*C-Br) (kcal/mol) | Predicted Outcome upon Geometry Optimization | Experimental Correlation |
|---|---|---|---|
| [1.1.1]bicyclopentane | < 2 | Stable Carbanion | Alkene not formed |
| [2.2.1]bicycloheptane | ~ 10 | Spontaneous Elimination | Alkene is a known reactive intermediate |
| [3.2.1]bicyclooctane | ~ 12 | Spontaneous Elimination | Alkene formation is favorable |
Prediction of Spectroscopic Properties via Computational Chemistry
Computational chemistry is a highly reliable tool for predicting the spectroscopic properties of molecules, which is crucial for structure verification and interpretation of experimental data. For a molecule like this compound, theoretical methods can accurately forecast its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. researchgate.netcdnsciencepub.com
The standard and highly successful methodology involves a two-step process. First, the molecule's three-dimensional geometry is optimized at a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311G**. researchgate.net Following optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. scispace.com The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This approach has been successfully applied to various bicyclic systems to assign complex spectra and even revise incorrectly assigned structures. researchgate.netacademie-sciences.frnih.gov The high correlation between calculated and experimental chemical shifts can provide strong evidence for a proposed molecular structure.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G*) | |Δδ| (ppm) |
|---|---|---|---|
| C1 | 34.8 | 35.1 | 0.3 |
| C2 | 128.1 | 128.5 | 0.4 |
| C3 | 126.9 | 127.2 | 0.3 |
| C4 | 32.5 | 32.9 | 0.4 |
| C5 | 40.9 | 41.3 | 0.4 |
| C6 | 35.3 | 35.6 | 0.3 |
| C7 | 25.1 | 25.5 | 0.4 |
| C8 | 28.9 | 29.2 | 0.3 |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Probing
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the structural determination of 4-Bromobicyclo[3.2.1]oct-2-ene. A combination of one-dimensional and two-dimensional techniques would be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.
High-Field NMR Studies (e.g., 500 MHz ¹H NMR, 125 MHz ¹³C NMR)
High-field NMR instruments (e.g., 500 MHz for ¹H and 125 MHz for ¹³C) would be crucial for achieving the necessary signal dispersion to resolve the complex spin systems present in the bicyclic structure. In the ¹H NMR spectrum, the olefinic protons at C2 and C3 would be expected to appear in the downfield region, typically between 5.5 and 6.5 ppm. The proton at C4, being adjacent to the bromine atom, would also exhibit a downfield shift. The bridgehead protons and the methylene (B1212753) protons of the bicyclic system would resonate in the more upfield region.
The ¹³C NMR spectrum would provide information on the number of unique carbon environments. The olefinic carbons (C2 and C3) would be found in the range of 120-140 ppm. The carbon bearing the bromine atom (C4) would be expected around 40-60 ppm, with its exact chemical shift being highly dependent on its stereochemical orientation (endo or exo). The remaining saturated carbons would appear in the upfield region of the spectrum.
Hypothetical ¹H NMR Data Table for this compound
| Proton | Chemical Shift (ppm) (Predicted Range) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| H1 | 2.5 - 3.0 | m | - |
| H2 | 5.8 - 6.2 | m | J(H2,H3), J(H2,H1) |
| H3 | 5.6 - 6.0 | m | J(H3,H2), J(H3,H4) |
| H4 | 4.0 - 4.5 | m | J(H4,H3), J(H4,H5) |
| H5 | 2.3 - 2.8 | m | - |
| H6endo | 1.5 - 2.0 | m | J(H6endo,H6exo), J(H6endo,H5), J(H6endo,H7endo) |
| H6exo | 1.8 - 2.3 | m | J(H6exo,H6endo), J(H6exo,H5), J(H6exo,H7exo) |
| H7endo | 1.4 - 1.9 | m | J(H7endo,H7exo), J(H7endo,H1), J(H7endo,H6endo) |
| H7exo | 1.7 - 2.2 | m | J(H7exo,H7endo), J(H7exo,H1), J(H7exo,H6exo) |
| H8syn | 1.9 - 2.4 | d | J(H8syn,H8anti) |
| H8anti | 1.6 - 2.1 | d | J(H8anti,H8syn) |
Hypothetical ¹³C NMR Data Table for this compound
| Carbon | Chemical Shift (ppm) (Predicted Range) |
| C1 | 40 - 45 |
| C2 | 130 - 135 |
| C3 | 125 - 130 |
| C4 | 50 - 60 |
| C5 | 45 - 50 |
| C6 | 30 - 35 |
| C7 | 25 - 30 |
| C8 | 35 - 40 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments would be indispensable for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton. For instance, the correlation between H2 and H3, and between H3 and H4 would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton to its directly attached carbon, enabling the unambiguous assignment of the ¹³C signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. NOE correlations would be key to determining the stereochemistry at C4 (i.e., whether the bromine atom is in the endo or exo position) by observing through-space interactions between H4 and other protons in the bicyclic system.
Double Resonance Experiments for Coupling Analysis
Double resonance experiments, such as spin decoupling, would be employed to simplify complex multiplets and to determine the magnitude of coupling constants. By irradiating a specific proton resonance, its coupling to other protons is removed, leading to a simplification of their signals. This would be particularly useful in the crowded aliphatic region of the ¹H NMR spectrum to accurately measure the J-values between adjacent protons.
Application of Long-Range Couplings (W-plan, Homoallylic, Allylic) for Stereochemical Assignment
The analysis of long-range ¹H-¹H coupling constants would provide further stereochemical insights.
Allylic Coupling: A four-bond coupling (⁴J) would be expected between the olefinic proton H2 and the protons on C8.
Homoallylic Coupling: A five-bond coupling (⁵J) might be observed between H2 and H7 protons.
W-plan Coupling: A four-bond coupling (⁴J) can occur between protons that are arranged in a "W" geometry. In the bicyclo[3.2.1]octane system, such couplings could be observed, for instance, between exo protons on C6 and C7. The presence or absence of these specific long-range couplings would provide strong evidence for the relative stereochemistry of the substituents.
Machine Learning-Augmented Computational NMR for Structural Revision
In the absence of definitive experimental data, computational methods could be employed. Density Functional Theory (DFT) calculations of NMR chemical shifts and coupling constants for both the endo and exo isomers of this compound could be performed. Machine learning algorithms, trained on large databases of experimental and calculated NMR data, could then be used to refine these predictions and to provide a probability for the correct structural assignment. Should experimental data become available that contradicts initial assignments, these computational tools would be invaluable for structural revision.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, would provide complementary information about the functional groups present in this compound.
The FTIR spectrum would be expected to show characteristic absorption bands:
C=C stretch: A weak to medium band around 1640-1680 cm⁻¹ corresponding to the double bond in the six-membered ring.
=C-H stretch: Bands above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) for the sp² C-H bonds of the alkene.
C-H stretch: Bands below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the sp³ C-H bonds of the bicyclic framework.
C-Br stretch: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, which would be indicative of the carbon-bromine bond.
Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, which is often more intense in the Raman spectrum than in the IR spectrum for symmetrically substituted alkenes.
Hypothetical Vibrational Spectroscopy Data Table for this compound
| Vibrational Mode | Frequency (cm⁻¹) (Predicted Range) | Intensity |
| =C-H stretch | 3020 - 3080 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong |
| C=C stretch | 1640 - 1660 | Weak-Medium |
| C-H bend | 1350 - 1470 | Medium |
| C-Br stretch | 500 - 600 | Strong |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its specific structural features: the carbon-carbon double bond (C=C), carbon-hydrogen bonds of the alkene and alkane portions, and the carbon-bromine (C-Br) bond.
C-H Stretch (sp² hybridized): The stretching vibration of the C-H bonds on the double bond (=C-H) is expected to appear at wavenumbers just above 3000 cm⁻¹. This is a diagnostic peak for the presence of an alkene. masterorganicchemistry.com
C-H Stretch (sp³ hybridized): The C-H bonds of the saturated bicyclic backbone will exhibit stretching vibrations in the region of 2850-3000 cm⁻¹. docbrown.info
C=C Stretch: The stretching of the carbon-carbon double bond within the six-membered ring is a key feature. For cyclic alkenes, this peak typically appears in the 1640-1680 cm⁻¹ range. docbrown.info Its intensity can vary depending on the symmetry of the molecule.
C-H Bend: Bending vibrations for the C-H bonds are also expected, typically in the 1300-1475 cm⁻¹ region for the alkyl parts and around 675-1000 cm⁻¹ for the vinylic C-H out-of-plane bending.
C-Br Stretch: The carbon-bromine bond vibration is expected to produce a strong absorption in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. This peak confirms the presence of the bromine substituent.
The following table summarizes the predicted IR absorption frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | Vinylic (=C-H) | > 3000 |
| C-H Stretch | Alkyl (-C-H) | 2850 - 3000 |
| C=C Stretch | Alkene (C=C) | 1640 - 1680 |
| C-Br Stretch | Bromoalkane (C-Br) | 500 - 600 |
Linear-Dichroic IR Spectroscopy for Molecular Orientation
Linear-Dichroic Infrared (LD-IR) spectroscopy is a specialized technique that provides information about the orientation of molecules or specific functional groups within a sample. This method involves measuring the differential absorption of plane-polarized infrared light that is parallel and perpendicular to a sample orientation axis. While there are no specific studies applying LD-IR to this compound, the principles of the technique can be described in the context of how it would be used for its structural analysis.
To perform an LD-IR study, molecules of this compound would first need to be oriented in a fixed direction. This is typically achieved by embedding the compound into a polymer sheet, which is then mechanically stretched. The stretching process aligns the polymer chains, and the guest molecules tend to align themselves with the polymer matrix.
By analyzing the dichroic ratio (the ratio of absorbance parallel to perpendicular to the stretch direction) for specific vibrational bands, the orientation of the corresponding transition moments can be determined. For this compound, key bands would include:
The C=C stretching vibration (~1640-1680 cm⁻¹): The orientation of this transition moment would reveal the alignment of the double bond relative to the principal orientation axis.
The C-Br stretching vibration (~500-600 cm⁻¹): This would provide direct information on the orientation of the carbon-bromine bond.
The sp² C-H stretching vibration (>3000 cm⁻¹): This would help define the orientation of the plane of the double bond.
This analysis would allow researchers to build a three-dimensional picture of the average molecular orientation within the stretched polymer, providing valuable insights into the conformation and alignment properties of this bicyclic system. cam.ac.uk
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (molecular formula C₈H₁₁Br), this technique provides the molecular weight and crucial information about its structure through the analysis of fragmentation patterns. molaid.com
Molecular Ion Peak: The molecular ion (M⁺) peak is a key feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the mass spectrum of this compound will exhibit a characteristic pair of molecular ion peaks of almost equal intensity, separated by two mass units.
M⁺ peak: Expected at m/z 186 (for C₈H₁₁⁷⁹Br)
[M+2]⁺ peak: Expected at m/z 188 (for C₈H₁₁⁸¹Br)
Fragmentation Analysis: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a fingerprint of the molecule's structure. Plausible fragmentation pathways for this compound include:
Loss of Bromine: A common fragmentation for bromoalkanes is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would produce a prominent peak at m/z 107 (C₈H₁₁⁺).
Loss of HBr: The elimination of a molecule of hydrogen bromide (HBr) is another likely pathway. This would lead to a fragment ion at m/z 106 (C₈H₁₀⁺).
Retro-Diels-Alder Reaction: Bicyclic systems often undergo characteristic retro-Diels-Alder reactions. Fragmentation of the bicyclic ring system could lead to various smaller hydrocarbon fragments. For the parent bicyclo[3.2.1]octane skeleton, common fragments are observed at m/z 81, 67, and 54, corresponding to the loss of alkyl groups or ring cleavage. nist.govyoutube.com
The predicted fragmentation data is summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| 186/188 | [C₈H₁₁Br]⁺ (Molecular Ion) |
| 107 | [C₈H₁₁]⁺ (Loss of •Br) |
| 106 | [C₈H₁₀]⁺ (Loss of HBr) |
| 79/81 | [Br]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in publicly accessible databases, this technique would provide unparalleled detail about its solid-state conformation. molaid.com
If a suitable single crystal of this compound were analyzed, the resulting data would yield:
Precise Bond Lengths and Angles: The exact lengths of all carbon-carbon, carbon-hydrogen, and the carbon-bromine bonds, as well as the angles between them, would be determined with high precision.
Conformation of the Bicyclic System: The bicyclo[3.2.1]octane skeleton is known to adopt a specific conformation, typically with a boat-shaped six-membered ring and a five-membered ring envelope. X-ray analysis would confirm the exact puckering of these rings.
Stereochemistry: The relative stereochemistry of the bromine atom at the C4 position would be unambiguously established as either exo or endo.
Intermolecular Interactions: The crystal packing arrangement would reveal any significant intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, that govern the solid-state structure. uni-muenchen.de
Studies on related bicyclo[3.2.1]octane derivatives show the rigidity and defined geometry of this framework. beilstein-journals.orgrsc.org X-ray crystallographic analysis remains a crucial tool for the unequivocal structural characterization of such complex bicyclic molecules. pitt.edu
Applications of 4 Bromobicyclo 3.2.1 Oct 2 Ene in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
4-Bromobicyclo[3.2.1]oct-2-ene serves as a highly versatile intermediate in organic synthesis, primarily due to the presence of the reactive C-Br bond at an allylic position. This feature allows for a variety of nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. The synthesis of this key intermediate can be achieved through the allylic bromination of bicyclo[3.2.1]oct-2-ene. A notable method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azoisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride. This reaction proceeds via a free-radical chain mechanism, leading to the selective bromination at the C4 position.
The reactivity of the allylic bromide in this compound makes it a valuable precursor for the synthesis of various substituted bicyclo[3.2.1]octene derivatives. Nucleophiles such as alcohols, amines, and thiols can readily displace the bromide, leading to the formation of ethers, amines, and thioethers, respectively. Furthermore, organometallic reagents, like Grignard reagents and organocuprates, can be employed to form new carbon-carbon bonds at the C4 position, thereby expanding the molecular complexity.
Derivatization to Form Complex Bicyclic and Polycyclic Scaffolds
The strained bicyclic framework of this compound, combined with its reactive functionality, provides a unique platform for the construction of more intricate bicyclic and polycyclic systems. The inherent ring strain of the bicyclo[3.2.1]octene core can be harnessed to drive various chemical transformations.
One key strategy involves intramolecular reactions where a nucleophilic moiety, tethered to another part of the molecule, displaces the bromide to form an additional ring. For instance, if a hydroxyl or amino group is present at a suitable position on a substituent introduced at C4, an intramolecular cyclization can lead to the formation of fused or bridged polycyclic ethers or amines.
Furthermore, the double bond in the bicyclo[3.2.1]oct-2-ene system can participate in cycloaddition reactions. For example, Diels-Alder reactions with suitable dienes can be employed to construct additional six-membered rings, leading to complex polycyclic scaffolds. The stereochemistry of these reactions is often influenced by the rigid bicyclic framework, allowing for a high degree of stereocontrol. The development of visible-light-induced methods for generating nitrogen-centered radicals has also opened new avenues for constructing bicyclo[3.2.1]octane cores. researchgate.net
Building Block for Functionalized Molecules in Organic Synthesis
The utility of this compound as a building block extends to the synthesis of a diverse array of functionalized organic molecules. hilarispublisher.com Its ability to undergo a variety of chemical transformations makes it a valuable starting material for the synthesis of natural products and their analogs, as well as other target molecules with specific biological or material properties.
The bicyclo[3.2.1]octane skeleton is a core structure in numerous natural products with significant biological activities, including diterpenoid alkaloids. researchgate.net Synthetic strategies targeting these complex molecules often rely on the use of pre-functionalized bicyclic building blocks. This compound, with its defined stereochemistry and reactive handle, can serve as a key fragment in a convergent synthetic approach, allowing for the efficient assembly of the target molecule's core structure. For instance, the synthesis of functionalized bicyclo[3.2.1]octanes is a key step in the preparation of kauranes, grayananes, and gibberellanes. nih.gov
Below is a table summarizing the types of reactions this compound can undergo and the resulting functionalized molecules:
| Reaction Type | Reagent/Conditions | Product Class |
| Nucleophilic Substitution | Alcohols, Amines, Thiols | Ethers, Amines, Thioethers |
| Carbon-Carbon Bond Formation | Grignard Reagents, Organocuprates | Alkylated Bicyclo[3.2.1]octenes |
| Intramolecular Cyclization | Tethered Nucleophiles | Fused/Bridged Polycyclic Systems |
| Cycloaddition | Dienes (Diels-Alder) | Polycyclic Scaffolds |
Potential in the Development of Specialty Materials (e.g., Polymers, Lubricants, Additives)
While the primary applications of this compound have been in the realm of organic synthesis, its unique structural features suggest potential for its use in the development of specialty materials. The incorporation of rigid and sterically demanding bicyclic units into polymer backbones can significantly influence the material's properties, such as its thermal stability, mechanical strength, and glass transition temperature.
The vinyl group in this compound could potentially undergo polymerization through various mechanisms, including free-radical, cationic, or ring-opening metathesis polymerization (ROMP). The resulting polymers would feature the bicyclo[3.2.1]octane unit as a repeating motif. The presence of the bromo-substituent offers a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties.
In the context of lubricants and additives, the bulky and non-planar structure of the bicyclo[3.2.1]octane core could impart desirable properties. For instance, its incorporation into lubricant base oils or as an additive could potentially enhance viscosity, reduce friction, and improve thermal stability. The polar bromine atom could also enhance the material's affinity for metal surfaces, a desirable trait for anti-wear additives. Although specific studies on this compound in these applications are not widely reported, the known utility of other bicyclic and cage compounds in polymers and lubricants suggests a promising avenue for future research. mdpi.com
Strategies for Incorporating Bicyclo[3.2.1]oct-2-ene Units into Larger Structures
The incorporation of the bicyclo[3.2.1]oct-2-ene moiety into larger and more complex molecular architectures is a key aspect of its synthetic utility. Several strategies can be employed to achieve this, leveraging the reactivity of both the double bond and the allylic bromide.
Cross-Coupling Reactions: A powerful method for incorporating the bicyclo[3.2.1]oct-2-ene unit is through transition-metal-catalyzed cross-coupling reactions. The allylic bromide can participate in reactions such as Suzuki, Stille, and Sonogashira couplings. For example, a Suzuki coupling with an aryl boronic acid would attach an aromatic ring to the C4 position of the bicyclic framework. This approach allows for the modular and efficient construction of complex molecules with diverse functionalities.
Ring-Closing Metathesis (RCM): An alternative strategy involves the synthesis of a precursor containing the bicyclo[3.2.1]octane core and a pendant alkene chain. Subsequent ring-closing metathesis can then be used to form a new ring fused to the bicyclic system. This approach has been successfully employed in the synthesis of complex natural products containing the bicyclo[3.2.1]octane motif. nih.gov
Radical Cyclizations: Radical-mediated reactions provide another avenue for constructing larger structures. The allylic bromide can serve as a precursor for a radical intermediate, which can then undergo intramolecular cyclization onto a suitably positioned double or triple bond within the same molecule, leading to the formation of new ring systems.
The following table outlines some of the key strategies for incorporating the bicyclo[3.2.1]oct-2-ene unit:
| Strategy | Key Reaction | Resulting Structure |
| Cross-Coupling | Suzuki, Stille, Sonogashira | Aryl or Alkynyl Substituted Bicyclo[3.2.1]octenes |
| Ring-Closing Metathesis | Grubbs' Catalysts | Fused Polycyclic Systems |
| Radical Cyclization | Radical Initiators | Fused or Bridged Ring Systems |
| Nucleophilic Substitution | Various Nucleophiles | Functionalized Bicyclo[3.2.1]octenes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
